3-(Cyclohexylformamido)propanoic acid
Overview
Description
3-(Cyclohexylformamido)propanoic acid is an organic compound with the molecular formula C10H17NO3 It is a derivative of propanoic acid, where a cyclohexylformamido group is attached to the third carbon of the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylformamido)propanoic acid typically involves the reaction of cyclohexylamine with 3-bromopropanoic acid. The reaction proceeds through nucleophilic substitution, where the amine group of cyclohexylamine displaces the bromine atom in 3-bromopropanoic acid, forming the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylformamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexylformamidoacetic acid.
Reduction: Reduction of the amide group can yield cyclohexylformaminopropanoic acid.
Substitution: The carboxylic acid group can be substituted with other functional groups, such as esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Cyclohexylformamidoacetic acid.
Reduction: Cyclohexylformaminopropanoic acid.
Substitution: Various esters or amides, depending on the substituent introduced.
Scientific Research Applications
3-(Cyclohexylformamido)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylformamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylformamido group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity. This can lead to various biological effects, depending on the specific enzyme or pathway targeted.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclohexylamino)propanoic acid
- 3-(Cyclohexylcarbamoyl)propanoic acid
- 3-(Cyclohexylmethylamino)propanoic acid
Uniqueness
3-(Cyclohexylformamido)propanoic acid is unique due to the presence of the cyclohexylformamido group, which imparts specific chemical and biological properties. This group can enhance the compound’s stability, solubility, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(cyclohexanecarbonylamino)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c12-9(13)6-7-11-10(14)8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXXREBWTTXPSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302950 | |
Record name | N-(Cyclohexylcarbonyl)-β-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001302950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914773-52-7 | |
Record name | N-(Cyclohexylcarbonyl)-β-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914773-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Cyclohexylcarbonyl)-β-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001302950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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